Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Diethyl Glutarate (CAS 818-38-2)
Abstract
Diethyl glutarate (CAS 818-38-2), the diethyl ester of the C5 dicarboxylic acid glutaric acid, is a versatile chemical compound with a broad spectrum of applications. Characterized as a colorless liquid with a mild, fruity odor, its utility spans from being an industrial solvent to a crucial intermediate in the synthesis of complex molecules, including plasticizers, fragrances, and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of diethyl glutarate, detailing its physicochemical properties, synthesis methodologies, key chemical reactions with mechanistic insights, and diverse applications. Particular emphasis is placed on its relevance to the fields of chemical research and drug development, supported by detailed experimental protocols and safety guidelines.
Core Identity and Physicochemical Properties
Diethyl glutarate, systematically named diethyl pentanedioate, is a linear aliphatic diester.[3] Its identity is well-established by its unique CAS registry number, 818-38-2. The molecule consists of a five-carbon glutarate backbone esterified with two ethyl groups at its termini.
Chemical Structure
The structural formula of diethyl glutarate is C₂H₅OOC(CH₂)₃COOC₂H₅.
Caption: Molecular structure of Diethyl Glutarate (CAS 818-38-2).
Physicochemical Data
The physical and chemical properties of diethyl glutarate dictate its behavior in various applications, from its solvency power to its reactivity in synthetic protocols. These key parameters are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1][4] |
| Odor | Mild, fruity | [1][5] |
| Boiling Point | 237 °C (lit.) | [6] |
| Melting Point | -24.1 °C | [4][6] |
| Density | 1.022 g/mL at 25 °C (lit.) | [6] |
| Refractive Index (n20/D) | 1.423 (lit.) | [6] |
| Flash Point | 95.56 °C (204.0 °F) - closed cup | [7] |
| Solubility | Soluble in alcohol and ether; limited solubility in water. | [1][7] |
| Vapor Pressure | 0.034 mmHg at 25°C | [5] |
| InChI Key | OUWSNHWQZPEFEX-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CCOC(=O)CCCC(=O)OCC | [3] |
Synthesis and Manufacturing
The primary and most economically viable method for producing diethyl glutarate is the Fischer-Speier esterification of glutaric acid with ethanol. This reaction is typically catalyzed by a strong acid.
Core Synthesis Pathway: Fischer Esterification
The reaction involves the protonation of the carbonyl oxygen of glutaric acid by a catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and elimination of water yield the diethyl ester. The use of excess ethanol can shift the equilibrium towards the product side, maximizing the yield.
Caption: Synthesis workflow for Diethyl Glutarate via Fischer Esterification.
Laboratory-Scale Synthesis Protocol
This protocol describes a standard procedure for the synthesis of diethyl glutarate.
Materials:
-
Glutaric acid (1.0 eq)
-
Anhydrous ethanol (10-20 eq, serves as reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.
-
Reaction Mixture: To the flask, add glutaric acid and an excess of anhydrous ethanol. Stir the mixture until the acid is partially dissolved.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up (Quenching & Extraction):
-
Cool the mixture to room temperature.
-
Reduce the volume by removing excess ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure diethyl glutarate.[8]
Self-Validation: The identity and purity of the synthesized product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by comparing its refractive index to the literature value.
Chemical Reactivity and Applications
The reactivity of diethyl glutarate is dominated by its two ester functional groups. It serves as a versatile building block and solvent in numerous chemical processes.
Key Reactions
-
Hydrolysis: Like all esters, diethyl glutarate can be hydrolyzed back to glutaric acid and ethanol. This reaction is catalyzed by either acid or base (saponification). Base-catalyzed hydrolysis is irreversible as the carboxylate salt is formed.
-
Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different glutarate esters.[2] This is a key reaction for producing specialty plasticizers or polymers.
-
Claisen Condensation: The α-protons (on the carbons adjacent to the carbonyl groups) are weakly acidic and can be removed by a strong base. This allows diethyl glutarate to participate in reactions like the intramolecular Dieckmann condensation to form cyclic β-keto esters, a foundational reaction in organic synthesis.
Caption: Simplified mechanism for the saponification of Diethyl Glutarate.
Applications in Drug Development and Research
-
Pharmaceutical Intermediate: Diethyl glutarate is a precursor in the synthesis of various APIs. Its linear five-carbon chain can be functionalized or incorporated into larger molecular scaffolds.[9]
-
Solvent: Due to its low volatility, high boiling point, and good solvency for a range of organic molecules, it is used as a reaction solvent or in formulations.[1][2]
-
Biological Activity: Research has shown that diethyl glutarate can act as an excitatory amino acid antagonist in the rat cerebral cortex.[3][7] Furthermore, as a cell-permeable form of glutarate, it has been investigated in immunology for its role in enhancing T-cell differentiation and cytotoxicity, which is a promising avenue for developing immunotherapies.[2] It has also been noted for its bactericidal activity against both Gram-positive and Gram-negative bacteria.[1]
Industrial Applications
-
Plasticizers: It is used in the production of plasticizers for polymers.[1]
-
Flavors and Fragrances: Its fruity odor makes it a component in some flavoring and fragrance formulations.[1]
-
Coatings and Cleaners: It is a component in paints, graffiti removers, and various cleaning products due to its solvent properties.[9]
Analytical and Spectroscopic Data
Characterization of diethyl glutarate is routinely performed using standard spectroscopic techniques.
| Technique | Key Data and Interpretation | Source(s) |
| ¹H NMR | δ ~4.1 ppm (quartet, 4H, -OCH₂ CH₃); δ ~2.4 ppm (triplet, 4H, -COCH₂CH₂ ); δ ~1.9 ppm (quintet, 2H, -CH₂CH₂ CH₂-); δ ~1.2 ppm (triplet, 6H, -OCH₂CH₃ ) | [10] |
| ¹³C NMR | δ ~173 ppm (C =O); δ ~60 ppm (-OCH₂ CH₃); δ ~33 ppm (-COCH₂ -); δ ~20 ppm (-CH₂CH₂ CH₂-); δ ~14 ppm (-OCH₂CH₃ ) | [11] |
| IR (Infrared) | Strong C=O stretch (~1730 cm⁻¹); C-O stretch (~1150-1250 cm⁻¹); C-H stretches (~2800-3000 cm⁻¹) | - |
| Mass Spec (MS) | Molecular Ion (M⁺) at m/z = 188. Common fragments correspond to loss of ethoxy (-OC₂H₅) or ethyl (-C₂H₅) groups. | [10] |
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical, including diethyl glutarate.
Hazard Identification
-
Health Hazards: May cause skin, eye, and respiratory irritation.[12] It is considered harmful if swallowed, inhaled, or in contact with skin.[12]
-
Physical Hazards: It is a combustible liquid but does not have a low flash point, making it less of a fire risk than more volatile solvents.[5]
-
Environmental Hazards: Expected to be biodegradable with low toxicity to aquatic organisms.[5]
Recommended Handling Protocol
-
Ventilation: Always handle diethyl glutarate in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[12]
-
Personal Protective Equipment (PPE):
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal. Prevent entry into waterways.[5]
-
First Aid:
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Keep away from strong oxidizing agents, acids, and bases, as well as sources of ignition.[1][5]
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Dimethyl Glutarate Supplier. Silver Fern Chemical. [Link]
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G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. G.J. Chemical. [Link]
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β,β-DIMETHYLGLUTARIC ACID. Organic Syntheses Procedure. [Link]
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Diethyl 2-acetylglutarate. NIST WebBook. [Link]
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Glutaric acid, 2-methyl-, diethyl ester. NIST WebBook. [Link]
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Glutaric acid diethyl ester - Optional[13C NMR]. SpectraBase. [Link]
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dimenthyl glutarate. The Good Scents Company. [Link]
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Diethyl Phthalate (DEP): Solvent Characteristics, Fragrance Uses & Regulations. Gadot. [Link]
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Diethyl phthalate. The Fragrance Conservatory. [Link]
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Reaction mechanism of the green synthesis of glutaric acid. PMC - NIH. [Link]
-
Aromatic Allure: Diethyl Malonate's Role in Flavors and Fragrances. Millennium Specialty Chemicals. [Link]
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